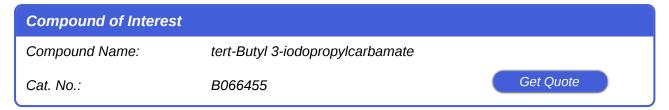


Technical Guide: Physicochemical and Synthetic Profile of tert-Butyl 3-iodopropylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and a detailed synthetic protocol for **tert-Butyl 3-iodopropylcarbamate**, a key building block in organic synthesis, particularly relevant in the development of novel therapeutics.

Core Physical and Chemical Properties

tert-Butyl 3-iodopropylcarbamate is a versatile bifunctional molecule featuring a terminal iodine atom, which serves as an excellent leaving group, and a Boc-protected amine, allowing for subsequent deprotection and further functionalization. Its utility is underscored by its specific physicochemical characteristics.

Data Presentation: Physical Properties

The known physical properties of **tert-Butyl 3-iodopropylcarbamate** are summarized in the table below. It is important to note that while an experimental melting point is available, the boiling point and density are currently based on computational predictions.



Property	Value	Data Type	Source
Melting Point	37-40 °C	Experimental	[1]
Boiling Point	299.3 ± 23.0 °C	Predicted	[1]
Density	1.486 ± 0.06 g/cm ³	Predicted	[1]
Molecular Formula	C ₈ H ₁₆ INO ₂	-	
Molecular Weight	285.12 g/mol	-	_
CAS Number	167479-01-8	-	_

Experimental Protocols

A common and effective method for the synthesis of **tert-Butyl 3-iodopropylcarbamate** involves a two-step process starting from 3-amino-1-propanol. The protocol detailed below is based on established synthetic procedures.[2]

Synthesis of tert-Butyl N-(3-hydroxypropyl)carbamate (Intermediate)

- Dissolve 3-amino-1-propanol (40 mmol) in 50 mL of dichloromethane (CH2Cl2).
- Add triethylamine (40 mmol) to the solution and stir for 30 minutes.
- Separately, dissolve di-tert-butyl dicarbonate (Boc₂O, 44 mmol) in 50 mL of CH₂Cl₂.
- Slowly add the Boc₂O solution to the 3-amino-1-propanol mixture.
- Stir the resulting reaction mixture at room temperature for 14 hours.
- Upon completion, add 30 mL of a saturated aqueous ammonium chloride solution.
- Extract the mixture with CH₂Cl₂ (3 x 20 mL).
- Combine the organic phases, dry them, and concentrate to yield the crude product, which can be used in the next step without further purification.[2]



Synthesis of tert-Butyl 3-iodopropylcarbamate (Final Product)

- Dissolve 1H-imidazole (20.57 mmol) and triphenylphosphine (20.57 mmol) in 100 mL of CH₂Cl₂.
- Cool the solution to 0 °C.
- Add iodine (I2, 20.57 mmol) in small portions.
- Add a solution of the crude tert-butyl N-(3-hydroxypropyl)carbamate (17.14 mmol), obtained in the previous step, dissolved in 20 mL of CH₂Cl₂.
- Stir the reaction mixture for 3 hours at room temperature.
- Pour the reaction mixture into 100 mL of water and extract with CH₂Cl₂ (50 mL).
- Wash the organic phase sequentially with water and a 10% hydrochloric acid solution (12 mL).
- Perform further extractions with CH₂Cl₂ (3 x 50 mL).
- Combine the organic phases, dry, and concentrate the solution.
- Purify the final product by flash chromatography.

Mandatory Visualizations Experimental Workflow for the Synthesis of tert-Butyl 3iodopropylcarbamate

The following diagram illustrates the key stages in the synthesis of **tert-Butyl 3-iodopropylcarbamate**.





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Caption: A flowchart illustrating the two-step synthesis of tert-Butyl 3-iodopropylcarbamate.

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References

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